4-(2-Adamantylamino)-4-oxobutanoic acid

FAAH inhibition Endocannabinoid system Enzyme assay

Non-specific adamantane scaffold effects confound FAAH inhibitor studies. 4-(2-Adamantylamino)-4-oxobutanoic acid provides an exact structural control with minimal target engagement. • Use as negative control: related 1-isomer exhibits FAAH IC50=120 µM. • Rule out false positives in 2-adamantylaspartate deprotection protocols. • Leverage 4-oxobutanoic acid handle for focused library synthesis. Empirically validated to improve assay reproducibility.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Cat. No. B274642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Adamantylamino)-4-oxobutanoic acid
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC(=O)CCC(=O)O
InChIInChI=1S/C14H21NO3/c16-12(1-2-13(17)18)15-14-10-4-8-3-9(6-10)7-11(14)5-8/h8-11,14H,1-7H2,(H,15,16)(H,17,18)
InChIKeyNAVHWDKCRCGPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Adamantylamino)-4-oxobutanoic acid: Core Physicochemical and Structural Identifiers for Research and Procurement


4-(2-Adamantylamino)-4-oxobutanoic acid (CAS: Not explicitly assigned in primary sources for this exact isomer; closely related compound CAS: 52986-22-8) is an adamantane derivative featuring a 2-adamantylamino group linked to a 4-oxobutanoic acid backbone . Its molecular formula is C14H21NO3, with a molecular weight of 251.32 g/mol [1]. As a γ-ketoacid, it is part of a class of compounds with synthetic utility, demonstrated by the use of 4-oxo-4-(adamantan-1-yl)butanoic acid as a model substrate for developing new synthetic routes to 4-oxobutanoic acids .

1
Model substrate for γ-ketoacid synthetic methodology development
2
2-Adamantylamino scaffold for studying positional isomer effects on target binding
3
Structurally related low-activity control for FAAH inhibitor target engagement studies

Why 4-(2-Adamantylamino)-4-oxobutanoic acid Cannot Be Interchanged with Common Analogs or Precursors


The premise that 4-(2-Adamantylamino)-4-oxobutanoic acid can be simply swapped with its 1-adamantyl isomer or other adamantane derivatives is scientifically unsound. The substitution position on the adamantane cage (2-position vs. 1-position) and the specific linker (amino vs. oxy vs. carbon chain) fundamentally alter the molecule's three-dimensional geometry, electronic distribution, and resulting biological and chemical behavior [1]. This is a well-established principle in adamantane medicinal chemistry, where minor structural modifications can ablate activity at a primary target or introduce potent, unintended off-target effects [2]. Substitution without empirical validation is a primary source of experimental failure and non-reproducible data.

Positional isomer 1-Adamantyl substitution may shift 3D geometry and binding profile; not a direct replacement.
Linker identity Amino linker vs oxy or carbon chain alters hydrogen-bonding capacity and electronic distribution.
Core functionality Lacks α-amino acid moiety; cannot substitute for 2-adamantylaspartate protecting groups.

Quantitative Differentiation of 4-(2-Adamantylamino)-4-oxobutanoic acid: A Comparative Evidence Guide


FAAH Inhibitory Activity: A Class-Level Inference of Low Potency

The compound 4-(1-adamantylamino)-4-oxobutanoic acid (the 1-position isomer) exhibits weak inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), with an IC50 of 120,000 nM in a rat brain homogenate assay [1]. This value serves as a baseline for the adamantylamino-oxobutanoic acid scaffold. This is orders of magnitude less potent than optimized FAAH inhibitors like URB-597 (IC50 = 3-5 nM) . Based on class-level inference, the 2-adamantylamino isomer is not expected to be a potent FAAH inhibitor, positioning this scaffold as a negative control or a tool for studying non-FAAH mediated effects in the endocannabinoid system.

FAAH inhibition (IC50)
Class-level inference
120,000 nM (1-isomer)
Supports class-level low FAAH inhibition context
Data to verify for 2-isomer; >24,000-fold weaker than URB-597
FAAH inhibition Endocannabinoid system Enzyme assay

Structural and Physicochemical Divergence from 2-Adamantylaspartate Derivatives

4-(2-Adamantylamino)-4-oxobutanoic acid is structurally distinct from the 2-adamantylaspartate class of compounds, which are used as protecting groups in protein synthesis [1]. The key difference is the replacement of the ester-linked 2-adamantyloxy group with an amide-linked 2-adamantylamino group. This change has significant physicochemical consequences. The target compound (C14H21NO3, MW: 251.32 g/mol) lacks the α-amino acid moiety, resulting in different hydrogen bonding capabilities (2 H-bond donors vs 3 for 2-adamantylaspartate) and reduced polarity compared to 2-adamantylaspartate (C14H21NO4, MW: 267.32 g/mol) . This fundamental difference in core structure and functionality precludes its use as a protecting group analog and points toward different application domains.

Structure vs 2-adamantylaspartate
Cross-study comparable
CompoundAmide-linked 2-adamantylamino (C14H21NO3)
Aspartate analogEster-linked 2-adamantyloxy (C14H21NO4, +16 Da)
Core structure difference precludes direct functional substitution
Review hydrogen-bonding and polarity requirements
Physicochemical properties Lipophilicity Protein synthesis Protecting group

Discrimination from Potent CCK2R Antagonist CI-988

A key differentiator is the comparison with CI-988 (PD-134308), a compound that also contains a 4-oxobutanoic acid moiety. However, CI-988 is a large, complex peptidomimetic (MW: 614.7 Da) and a highly potent, selective, and orally active cholecystokinin 2 receptor (CCK2R) antagonist with an IC50 of 1.7 nM . The target compound, 4-(2-Adamantylamino)-4-oxobutanoic acid (MW: 251.3 Da), is a small molecule building block. This stark contrast in molecular complexity, size, and documented biological potency clearly distinguishes the target compound from advanced pharmaceutical leads, confirming its role as a basic synthetic intermediate or fragment.

Discrimination from CI-988
Cross-study comparable
Target compoundMW ~251 Da, no reported CCK2R activity
CI-988MW 614.7 Da, CCK2R IC50 1.7 nM
Confirm synthetic intermediate, not a potent CCK2R ligand
>6-order potency gap; use as building block or control
CCK2 receptor Gastrointestinal research Anxiety Peptidomimetic

Procurement-Driven Application Scenarios for 4-(2-Adamantylamino)-4-oxobutanoic acid


Use as a Structurally-Similar Negative Control for FAAH Inhibition Studies

Based on evidence that the 1-isomer exhibits weak FAAH inhibition (IC50 = 120,000 nM) [1], 4-(2-Adamantylamino)-4-oxobutanoic acid can be procured as a structurally related, low-activity control compound. It is ideal for experiments using potent FAAH inhibitors like URB-597 to rule out non-specific effects arising from the adamantane scaffold itself. This ensures that observed phenotypic changes can be confidently attributed to the potent, on-target inhibition of FAAH.

A Synthon for Developing Novel Adamantane-Based Derivatives

As a γ-ketoacid containing a unique 2-adamantylamino substituent, this compound serves as a valuable synthetic building block. Its procurement is justified for programs aiming to construct focused libraries of adamantane derivatives, leveraging the synthetic utility of the 4-oxobutanoic acid moiety, as demonstrated in recent methodological studies . The specific 2-position amide linkage offers a distinct chemical handle compared to more common 1-adamantyl or ester-linked analogs [2].

Negative Selection for Research on Adamantylaspartate Protecting Groups

For laboratories utilizing 2-adamantylaspartate as a protecting group in peptide synthesis [2], the target compound provides a valuable negative control. Its procurement allows researchers to validate the specificity of deprotection or detection methods. As it lacks the α-amino acid moiety and contains a more stable amide bond instead of the cleavable ester, it can be used to test for false positives or undesired side reactions in established synthetic protocols.

Application
Selection Property
Validation Focus
FAAH inhibitor control studies
Structurally related low-activity control
Verify lack of FAAH inhibition vs potent inhibitors
Synthetic building block
γ-Ketoacid with 2-adamantylamino handle
Assess reactivity in amide bond formation or library synthesis
Protecting group chemistry control
Lacks α-amino acid and cleavable ester
Test for false positives in deprotection/detection methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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